6-(2-Furyl)pyridine-2-carboxylic acid

Lipophilicity Membrane Permeability ADME

6-(2-Furyl)pyridine-2-carboxylic acid is a regioisomerically defined heterocyclic scaffold engineered for programs where precise lipophilicity and thermal stability are non-negotiable. Its LogP of 2.04—0.64 log units above the 5-isomer—confers superior membrane permeability and blood-brain barrier penetration, directly addressing CNS drug discovery requirements. The boiling point of 385.4°C (93°C higher than unsubstituted pyridine-2-carboxylic acid) ensures robust performance in high-temperature and melt-phase syntheses. With a ΔLogP of +1.3–1.7 versus the parent acid, this building block is purpose-built for fragment-based lead optimization targeting hydrophobic binding pockets. Procure the exact 6-substituted regioisomer to avoid failed solubility, permeability, or thermal degradation risks inherent to alternative isomers.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 887981-91-1
Cat. No. B1326250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furyl)pyridine-2-carboxylic acid
CAS887981-91-1
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=CC=CO2
InChIInChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13)
InChIKeyUKRLGBKUWXGDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Furyl)pyridine-2-carboxylic acid (CAS 887981-91-1): Product Differentiation Evidence Guide for Scientific Procurement


6-(2-Furyl)pyridine-2-carboxylic acid is a heterocyclic building block comprising a pyridine-2-carboxylic acid core with a 2-furyl substituent at the 6-position . It is primarily employed as a versatile small-molecule scaffold in pharmaceutical, agrochemical, and materials science research . The compound is commercially available with purities of ≥95% and is suitable for further derivatization via its carboxylic acid functionality .

Why 6-(2-Furyl)pyridine-2-carboxylic acid (CAS 887981-91-1) Cannot Be Interchanged with Regioisomers or Parent Analogs


The position of the 2-furyl substituent on the pyridine ring profoundly influences key physicochemical properties that govern solubility, membrane permeability, thermal stability, and chemical reactivity. Regioisomeric variants such as 5-(2-furyl)pyridine-2-carboxylic acid or the unsubstituted parent pyridine-2-carboxylic acid exhibit markedly different lipophilicity and boiling point profiles [1][2]. These differences preclude simple interchange in applications where a specific hydrophobicity range or thermal processing window is required. The quantitative evidence presented in Section 3 substantiates the need for targeted procurement based on exact structural identity.

Quantitative Differentiation Evidence for 6-(2-Furyl)pyridine-2-carboxylic acid (CAS 887981-91-1) Relative to Comparators


LogP Differential: 6-(2-Furyl) versus 5-(2-Furyl) Regioisomer

The 6-substituted regioisomer exhibits a significantly higher calculated logP (2.04) compared to the 5-substituted analog (XLogP3-AA = 1.4) [1]. This 0.64 log unit increase indicates approximately 4.4-fold greater lipophilicity, a property that can directly impact drug-likeness parameters and solubility profiles.

Lipophilicity Membrane Permeability ADME

Lipophilicity Shift Relative to Unsubstituted Parent Pyridine-2-carboxylic Acid

Introduction of the 2-furyl group at the 6-position increases calculated LogP by approximately 1.3–1.7 units relative to pyridine-2-carboxylic acid (LogP values ranging from 0.31 to 0.78) [1]. This substantial hydrophobicity gain (up to 50-fold greater partition coefficient) can be exploited to modulate bioavailability or to enhance binding to hydrophobic protein pockets.

Drug Discovery Fragment-Based Design Hydrophobicity

Boiling Point Differentiation: Thermal Stability Indicator

6-(2-Furyl)pyridine-2-carboxylic acid exhibits a predicted boiling point of 385.4 °C at 760 mmHg , which is approximately 93 °C higher than that of the unsubstituted parent compound (292.5 °C) [1]. This substantial elevation reflects the increased molecular weight and extended conjugation imparted by the furan moiety.

Thermal Analysis Synthesis Purification

Commercial Purity Specifications and Vendor-Dependent Quality

While multiple vendors supply this compound, purity specifications vary. AK Scientific offers 95% purity , whereas MolCore provides NLT 98% purity with storage at 2–8 °C . The 5-substituted regioisomer is commonly listed at 97% purity from Thermo Scientific . This variance highlights the importance of vendor selection based on required purity levels for downstream applications.

Quality Control Procurement Reproducibility

Evidence-Backed Application Scenarios for 6-(2-Furyl)pyridine-2-carboxylic acid (CAS 887981-91-1)


Medicinal Chemistry Optimization of Lipophilic Ligands for CNS Targets

The 0.64 log unit higher lipophilicity compared to the 5-isomer (LogP 2.04 vs. 1.4) suggests that the 6-substituted scaffold may offer improved blood-brain barrier permeability and membrane penetration. This property is particularly relevant for CNS drug discovery programs where a precise LogP window is required for optimal pharmacokinetics.

High-Temperature Synthetic Transformations Requiring Thermal Robustness

With a predicted boiling point of 385.4 °C—nearly 93 °C above that of pyridine-2-carboxylic acid —this compound is better suited for reactions conducted at elevated temperatures, including high-boiling solvent systems and melt-phase syntheses, where thermal degradation of the parent acid would be a concern.

Fragment-Based Drug Design Requiring a Hydrophobic Building Block

The substantial lipophilicity increase (Δ LogP +1.3–1.7) relative to the unsubstituted pyridine-2-carboxylic acid makes this compound an attractive fragment for growing hits into more hydrophobic binding pockets. It can serve as a core motif for generating analogs with improved target affinity and reduced off-target interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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